molecular formula C7H2BrF5 B3033680 2-Bromo-4,5-difluorobenzotrifluoride CAS No. 112290-04-7

2-Bromo-4,5-difluorobenzotrifluoride

Cat. No.: B3033680
CAS No.: 112290-04-7
M. Wt: 260.99 g/mol
InChI Key: RYRRQLCTAKISEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-difluorobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF5 and a molecular weight of 260.99 g/mol . It is a solid at room temperature and is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring . This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2-bromobenzotrifluoride with fluorinating agents such as potassium fluoride in the presence of a catalyst like potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Bromo-4,5-difluorobenzotrifluoride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals, including polymers and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorobenzotrifluoride involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their structure and function. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the trifluoromethyl group .

Comparison with Similar Compounds

Comparison: 2-Bromo-4,5-difluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in terms of selectivity and stability in chemical reactions .

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRQLCTAKISEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230357
Record name Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-04-7
Record name Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112290-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-difluorobenzotrifluoride
Reactant of Route 6
2-Bromo-4,5-difluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.